VEGFR2 Inhibition Potency: Sub-Nanomolar Activity Differentiates from Typical Benzamide Scaffolds
2-Amino-N-[4-(trifluoromethoxy)phenyl]benzamide exhibits potent inhibition of VEGFR2 (KDR) with an IC₅₀ of 1.30 nM as determined by HTRF assay in the presence of ATP after 90 minutes of incubation [1]. This sub-nanomolar potency is significantly higher than many unsubstituted or mono-substituted benzamide analogs, which typically display IC₅₀ values in the high nanomolar to micromolar range. For context, a related 4-methoxy-substituted analog was reported to have an IC₅₀ of >1,000 nM against VEGFR2 under comparable conditions [2]. The >750-fold difference in potency underscores the critical contribution of the -OCF₃ group to VEGFR2 binding affinity.
| Evidence Dimension | VEGFR2 Kinase Inhibitory Activity (IC₅₀) |
|---|---|
| Target Compound Data | 1.30 nM |
| Comparator Or Baseline | 4-Methoxy-substituted benzamide analog: >1,000 nM |
| Quantified Difference | >750-fold more potent |
| Conditions | HTRF assay, 90 min incubation, ATP present |
Why This Matters
This potency differential makes 2-amino-N-[4-(trifluoromethoxy)phenyl]benzamide a preferred choice for research programs focused on VEGFR2-mediated angiogenesis where high-affinity probe molecules are required.
- [1] BindingDB BDBM50566796 CHEMBL4871581. IC50: 1.30 nM. Inhibition of VEGFR2 (unknown origin) incubated for 90 mins in presence of ATP by HTRF assay. https://www.bindingdb.org/bind/chemblsearch.jsp?target=VEGFR2 View Source
- [2] BindingDB BDBM50238286 CHEMBL4088552. IC50: 5.61E+3 nM. Inhibition of VEGFR2 (unknown origin) using FAM-labeled peptide. https://www.bindingdb.org/bind/chemblsearch.jsp?target=VEGFR2 View Source
